3-(3-Trifluoromethylphenyl)propionic acid chemical properties
3-(3-Trifluoromethylphenyl)propionic acid chemical properties
An In-depth Technical Guide to 3-(3-Trifluoromethylphenyl)propionic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(3-Trifluoromethylphenyl)propionic acid (CAS No. 585-50-2), a key fluorinated building block in modern organic synthesis and pharmaceutical development. We delve into its fundamental physicochemical and spectroscopic properties, explore common and efficient synthetic routes with a detailed laboratory-scale protocol, and analyze its chemical reactivity, focusing on the interplay between the carboxylic acid moiety and the electron-withdrawing trifluoromethyl group. Furthermore, this guide highlights its critical role as an intermediate in the synthesis of important active pharmaceutical ingredients (APIs), such as Cinacalcet. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists.
Nomenclature and Chemical Identity
3-(3-Trifluoromethylphenyl)propionic acid is an aromatic carboxylic acid derivative. The presence of the trifluoromethyl (-CF₃) group on the phenyl ring significantly influences its chemical and physical properties, making it a valuable synthon.
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IUPAC Name: 3-[3-(trifluoromethyl)phenyl]propanoic acid[1]
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CAS Number: 585-50-2[2]
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Molecular Formula: C₁₀H₉F₃O₂[3]
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Common Synonyms: 3-(Trifluoromethyl)hydrocinnamic acid, 3-Benzotrifluoridepropanoic acid[2][3][4]
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InChIKey: YLTJJMIWCCJIHI-UHFFFAOYSA-N[3]
Physicochemical and Spectroscopic Profile
The physical state of this compound can vary from a colorless/yellowish oil or liquid to a low-melting white solid, depending on purity and ambient temperature.[3] Its key properties are summarized below.
Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3][4] |
| Melting Point | 35 °C (lit.) | [3][4][5] |
| Boiling Point | 149 °C at 11 mmHg (lit.)268.7 ± 35.0 °C at 760 mmHg | [2][3][5] |
| Density | ~1.307 g/cm³ (Predicted) | [2][3] |
| pKa | 4.56 ± 0.10 (Predicted) | [3][5] |
| LogP | 2.41 | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |
Spectroscopic Characterization
While raw spectral data requires direct experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecule's structure. These data are critical for reaction monitoring and final product confirmation.
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¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the trifluoromethyl-substituted ring will appear in the downfield region (typically δ 7.4-7.8 ppm). The two methylene groups (-CH₂CH₂-) of the propionic acid chain will appear as two triplets in the upfield region (typically δ 2.6-3.1 ppm). The acidic proton of the carboxylic acid will be a broad singlet, highly dependent on solvent and concentration, often observed far downfield (>10 ppm).
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¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 178-180 ppm. A quaternary carbon attached to the -CF₃ group will be visible (around 131 ppm), with its signal split due to C-F coupling. Other aromatic carbons will appear in the 124-135 ppm range, and the two aliphatic carbons will be found in the 30-40 ppm range.
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¹⁹F NMR: This spectrum provides a simple and clear confirmation of the -CF₃ group. It is expected to show a sharp singlet around -63 ppm (relative to CFCl₃).
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IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and strong C-F stretching bands (in the 1000-1350 cm⁻¹ region).
Synthesis and Purification
The most prevalent and high-yielding synthesis of 3-(3-Trifluoromethylphenyl)propionic acid involves the reduction of its unsaturated precursor.
Common Synthetic Route: Catalytic Hydrogenation
The standard industrial and laboratory preparation involves the catalytic hydrogenation of 3-(3-Trifluoromethyl)cinnamic acid. This precursor is readily available or can be synthesized via a Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malonic acid.[6]
Rationale for Method Selection: Catalytic hydrogenation is a clean, efficient, and high-yielding reaction. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies the workup procedure, as the catalyst can be easily removed by filtration.[3][7] The reaction proceeds under mild conditions (low hydrogen pressure and room temperature), enhancing its safety and scalability.[3]
Caption: Key derivatization reactions of the carboxylic acid group.
Influence of the Trifluoromethyl Group
The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. [8]This has two significant consequences:
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Electronic Effect on the Ring: The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions on the ring less favorable than on an unsubstituted benzene ring. [8][9]Through a combination of a strong negative inductive effect (-I) and the absence of a donating resonance effect, it directs incoming electrophiles to the meta position. [8][10]2. Pharmacological Impact: In medicinal chemistry, the -CF₃ group is often used as a bioisostere for a methyl group. Its inclusion can enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (improving membrane permeability), and modify binding affinity to biological targets. [11]These properties are crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. [11][12]
Applications in Research and Development
The primary application of 3-(3-Trifluoromethylphenyl)propionic acid is as a high-value intermediate in the pharmaceutical industry. [2]
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Synthesis of Cinacalcet: It is a documented key intermediate in the synthesis of Cinacalcet. [3][7][11][13]Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. [3][13]The trifluoromethylphenyl moiety of the molecule is critical for its biological activity. [11]* Building Block for Bioactive Molecules: Its structure serves as a versatile scaffold for developing novel therapeutic agents. It is used in the synthesis of potential anti-inflammatory and analgesic drugs. [4]The trifluoromethylphenyl propionic acid motif is a common feature in various research programs aimed at discovering new drugs.
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Agrochemicals: Derivatives of this compound are also utilized in the formulation of agrochemicals, such as herbicides and pesticides, where the -CF₃ group contributes to the stability and efficacy of the final product. [4]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant. [3]
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Hazard Identification:
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Causes serious eye irritation (H319). [1][3] * May cause respiratory irritation (H335). [3][14] * Causes skin irritation (H315). [3][14] * May be harmful if swallowed (H302). [1][3]* Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles). [14][15]* Handling:
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Use only in a well-ventilated area, such as a chemical fume hood. [14][15] * Avoid breathing dust, fumes, or vapors. [15] * Wash hands and any exposed skin thoroughly after handling. [15]* Storage:
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Store in a cool, dry place in a tightly sealed container. [3][5][15]Recommended storage is often at room temperature or refrigerated (2-8 °C). [4][16]* In Case of Exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [15] * Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [15] * Inhalation: Move person to fresh air. Seek medical attention if you feel unwell. [15]
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References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. Retrieved from [Link]
- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
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Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
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YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
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National Institutes of Health. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]
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Hubei XinRunde Chemical Co., Ltd. (2024). How to synthesize 3-(3-Trifluoromylphenyl) Propionic Acid and Sinakar Hydrochloride?. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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BYJU'S. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Trifluoromethylphenyl)propanoic acid. Retrieved from [Link]
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Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Wutech. (2025). Sourcing Specialty Amino Acids: Your Guide to Trifluoromethylphenyl Propionic Acid. Retrieved from [Link]
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ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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